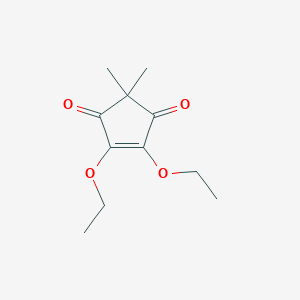
2-Amino-2-thioxoethyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-thioxoethyl pivalate (ATP) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes, and has been found to have a wide range of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Peptide Analogs and Their Applications
Bivalirudin, a synthetic 20-amino acid peptide analogue of hirudin, is a direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention (PCI). It binds specifically and reversibly to both fibrin-bound and unbound thrombin, demonstrating its effectiveness in reducing bleeding complications compared to heparin plus planned glycoprotein (GP) IIb/IIIa inhibition in patients undergoing PCI, especially those with heparin-induced thrombocytopenia (HIT) (Moen, Keating, & Wellington, 2005).
Thiourea Derivatives and Their Biological Applications
Thiourea derivatives are promising compounds exhibiting various biological properties. Molecular docking studies have shown that thiourea derivatives have high binding potential to interact with active sites of COX-1, COX-2, and 5-LOX enzymes. The introduction of carboxyl functional groups and pi-rich heterocycles to the parent compounds increases interaction strength and binding affinity, highlighting their potential in drug design and development (Nikolic, Mijajlovic, & Nedeljković, 2022).
Poly(amino acid)s for Biomedical Applications
Highly branched polymers based on poly(amino acid)s, such as L-lysine, L-glutamic acid, and L-aspartic acid, have been explored for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers have potential uses as delivery vehicles for genes and drugs and as antiviral compounds, with a focus on poly(L-lysine) for non-viral gene delivery vectors (Thompson & Scholz, 2021).
Novel Thiourea Compounds as Radioprotective Agents
Research on novel thiourea compounds, such as disubstituted thioureas, has demonstrated their radioprotective effects on pea (Pisum sativum L.) development, showing promise for applications in protecting organisms from radiation damage. These compounds were examined for their ability to reduce chromosome aberrations, increase germinating and surviving plants, and stimulate organogenesis and bud formation, indicating their potential in radioprotection (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Propiedades
IUPAC Name |
(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULAOZTCJTHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381945 |
Source


|
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-thioxoethyl pivalate | |
CAS RN |
175204-79-2 |
Source


|
| Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)






